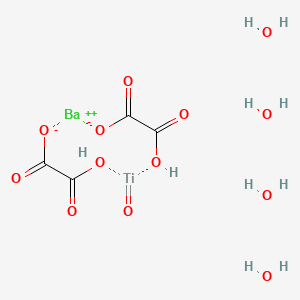

Barium titanyl oxalate tetrahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Barium titanyl oxalate tetrahydrate is a chemical compound with the formula BaTiO(C₂O₄)₂·4H₂O. It is a double salt of barium and titanium, often used as a precursor for the synthesis of barium titanate (BaTiO₃), a material with significant dielectric and piezoelectric properties .

Aplicaciones Científicas De Investigación

Barium titanyl oxalate tetrahydrate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of barium titanate nanoparticles, which have applications in quantum electronics, nonlinear optics, photonics, and sensing . In biology and medicine, barium titanate nanoparticles derived from this compound are being explored for their potential use in drug delivery systems and as contrast agents for imaging . In industry, barium titanate is used in the production of multilayer capacitors, infrared detectors, thermistors, transducers, and electro-optic devices .

Mecanismo De Acción

The kinetic deconvolution principle is used for identifying the partially overlapped kinetic processes of the thermal dehydration of BTO, and it occurs in two stages . The overall reaction kinetics parameters calculated via kinetic deconvolution of the sample indicate the multistep nature of the process .

Safety and Hazards

Direcciones Futuras

The discovery and design of ‘new materials’, i.e., new alloys, composite materials, optical fibres, polymers and plastics, nano-materials, biomaterials, newer semiconducting materials, ceramic materials, dielectric materials, smart materials are utilized for technological development . Many scientists and researchers still focus on these materials which form the most challenging area of scientific and technologic research because of their fabulous potentials associated with them .

Métodos De Preparación

Barium titanyl oxalate tetrahydrate can be synthesized through various methods, including chemical precipitation and sonochemical methods. The chemical precipitation method involves reacting barium chloride with titanium oxalate in an aqueous solution, followed by the addition of oxalic acid to precipitate the compound . The sonochemical method, which involves ultrasonic processing, has been shown to reduce the particle size of the resultant powder and ensure a nearly spherical shape of the particles . Industrial production methods often involve the careful control of reaction conditions to achieve high purity and stoichiometry .

Análisis De Reacciones Químicas

Barium titanyl oxalate tetrahydrate undergoes several types of chemical reactions, including thermal decomposition and hydrolysis. Upon heating, it loses its water of crystallization and decomposes to form barium carbonate (BaCO₃) and titanium dioxide (TiO₂), which further react to form barium titanate (BaTiO₃) at temperatures ranging from 500 to 700°C . Common reagents used in these reactions include barium chloride, titanium tetrachloride, and oxalic acid . The major product formed from these reactions is barium titanate, a material with superior mechanical strength, thermal stability, and catalytic activity .

Comparación Con Compuestos Similares

Barium titanyl oxalate tetrahydrate is unique in its ability to form barium titanate with a precise stoichiometric ratio of barium to titanium. Similar compounds include other titanates such as strontium titanate (SrTiO₃), calcium titanate (CaTiO₃), and magnesium titanate (MgTiO₃) . These compounds also possess desirable dielectric and piezoelectric properties but differ in their specific applications and the conditions required for their synthesis .

Propiedades

IUPAC Name |

barium(2+);2-hydroxy-2-oxoacetate;oxotitanium;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Ba.4H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;;/h2*(H,3,4)(H,5,6);;4*1H2;;/q;;+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQJUHLMGWMJHQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.O.O=[Ti].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BaO13Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)